Cas no 5634-40-2 ((-)-alpha-Methylphenethylamine succinate (1:1))

(-)-alpha-Methylphenethylamine succinate (1:1) structure
5634-40-2 structure
Product Name:(-)-alpha-Methylphenethylamine succinate (1:1)
CAS No:5634-40-2
MF:C13H19NO4
MW:253.29426407814
CID:376416
PubChem ID:68638
Update Time:2025-04-19

(-)-alpha-Methylphenethylamine succinate (1:1) Chemical and Physical Properties

Names and Identifiers

    • (-)-alpha-Methylphenethylamine succinate (1:1)
    • Levamfetamine succinate
    • (-)-a-Methylphenethylamine Succinate (1:1)
    • Butanedioic Acid compd. with (-)-a-Methylbenzeneethanamine (1:1)
    • (-)-(R)-.ALPHA.-METHYLPHENETHYLAMINE SUCCINATE (1:1)
    • DTXSID50971771
    • Levamfetamine succinate [USAN]
    • 5634-40-2
    • Levamfetamine succinate (USAN)
    • Butanedioic acid--1-phenylpropan-2-amine (1/1)
    • UNII-STC9O9MD79
    • CHEMBL2106371
    • D04704
    • Q27289389
    • STC9O9MD79
    • SCHEMBL122964
    • Levamphetamine succinate
    • Inchi: 1S/C9H13N.C4H6O4/c1-8(10)7-9-5-3-2-4-6-9;5-3(6)1-2-4(7)8/h2-6,8H,7,10H2,1H3;1-2H2,(H,5,6)(H,7,8)/t8-;/m1./s1
    • InChI Key: HVANWDSTOFDWRV-DDWIOCJRSA-N
    • SMILES: OC(CCC(=O)O)=O.N[C@H](C)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 253.13147
  • Monoisotopic Mass: 253.13140809g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 177
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 101Ų

Experimental Properties

  • PSA: 100.62
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